molecular formula C18H23Cl2N5OS B2869041 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189681-09-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2869041
CAS No.: 1189681-09-1
M. Wt: 428.38
InChI Key: JCNJRDLSARZAPO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a pyrazole core linked to a 4-chlorobenzothiazole moiety via a carboxamide bridge. The diethylaminoethyl group enhances solubility through protonation under physiological conditions, while the 4-chloro substituent on the benzothiazole ring likely contributes to lipophilicity and target binding.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS.ClH/c1-4-23(5-2)11-12-24(17(25)14-9-10-20-22(14)3)18-21-16-13(19)7-6-8-15(16)26-18;/h6-10H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNJRDLSARZAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares structural motifs with several classes of heterocyclic carboxamides. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrazole-Benzothiazole 4-Cl, 2-(diethylamino)ethyl ~480.4 (calculated) -
N-(4-fluorobenzo[d]thiazol-2-yl) analog Pyrazole-Benzothiazole 4-F, 2-(dimethylamino)ethyl ~450.3 (calculated)
3a () Pyrazole-Pyrazole Phenyl, cyano at pyrazole; 5-Cl, 3-Me 402.8
3d () Pyrazole-Pyrazole 4-Fluorophenyl, cyano 421.0
Thiazole carboxamide () Thiazole-Pyridine 4-Pyridinyl, 4-Me ~300–350 (estimated)
Piperazinyl-thiazole () Thiazole-Pyrimidine 2-Chloro-6-methylphenyl, piperazinyl-hydroxyethyl ~500–550 (estimated)
Key Observations:

Benzothiazole vs.

Halogen Substituents : The 4-Cl group in the target compound may increase metabolic stability compared to the 4-F analog () due to reduced electronegativity and slower enzymatic cleavage .

Table 2: Physicochemical Data for Selected Analogs
Compound (Reference) Melting Point (°C) Yield (%) Solubility (HCl Salt) LogP (Predicted)
3a () 133–135 68 Moderate in polar solvents 3.2
3d () 181–183 71 Low in water 3.8
Compound N/A N/A High (HCl salt) 2.9
  • Target Compound Predictions : The hydrochloride salt form likely improves aqueous solubility compared to neutral analogs. The 4-Cl substituent may increase logP (~3.5–4.0), suggesting moderate lipophilicity.

Structure-Activity Relationship (SAR) Trends

  • Pyrazole vs. Thiazole Cores : Pyrazole-containing analogs (e.g., ) exhibit higher melting points (133–183°C) compared to thiazole derivatives, indicating stronger crystal lattice interactions .
  • Halogen Effects: Chlorine substituents (e.g., 3a, 3b in ) correlate with higher yields (68–71%) compared to non-halogenated analogs, possibly due to improved reaction kinetics .
  • Aminoethyl Side Chains: Diethylaminoethyl groups (target compound) may enhance blood-brain barrier penetration compared to piperazinyl () or hydroxyethyl () substituents .

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